molecular formula C16H11N3O3 B2646551 (5Z)-5-[2-(2H-1,3-benzodioxol-5-yl)hydrazin-1-ylidene]-5,8-dihydroquinolin-8-one CAS No. 303124-73-4

(5Z)-5-[2-(2H-1,3-benzodioxol-5-yl)hydrazin-1-ylidene]-5,8-dihydroquinolin-8-one

Cat. No.: B2646551
CAS No.: 303124-73-4
M. Wt: 293.282
InChI Key: XYBMYWKJBZWDGA-UNOMPAQXSA-N
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Description

The compound (5Z)-5-[2-(2H-1,3-benzodioxol-5-yl)hydrazin-1-ylidene]-5,8-dihydroquinolin-8-one is a complex organic molecule that features a quinoline core structure with a hydrazone linkage to a benzodioxole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-[2-(2H-1,3-benzodioxol-5-yl)hydrazin-1-ylidene]-5,8-dihydroquinolin-8-one typically involves the condensation of 5,8-dihydroquinolin-8-one with 2-(2H-1,3-benzodioxol-5-yl)hydrazine under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, and the temperature is maintained between 50-80°C to facilitate the formation of the hydrazone linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydrazone linkage, leading to the formation of corresponding oxides.

    Reduction: Reduction of the compound can yield hydrazine derivatives, which may have different chemical properties.

    Substitution: The benzodioxole moiety can participate in electrophilic aromatic substitution reactions, introducing various functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate in acidic medium.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of oxides or quinoline N-oxides.

    Reduction: Formation of hydrazine derivatives.

    Substitution: Introduction of functional groups like halogens, nitro, or alkyl groups on the benzodioxole ring.

Scientific Research Applications

Chemistry

The compound is used as a building block in organic synthesis, enabling the construction of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, the compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antiviral, or anticancer properties, making it a candidate for drug development.

Medicine

The compound’s potential therapeutic effects are being investigated, particularly in the treatment of diseases such as cancer and infectious diseases. Its ability to interact with specific molecular targets makes it a promising lead compound in medicinal chemistry.

Industry

In the industrial sector, the compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its unique chemical structure allows for the design of materials with enhanced performance characteristics.

Mechanism of Action

The mechanism of action of (5Z)-5-[2-(2H-1,3-benzodioxol-5-yl)hydrazin-1-ylidene]-5,8-dihydroquinolin-8-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to a therapeutic effect. For example, it may inhibit the activity of certain kinases or proteases, disrupting cellular signaling pathways and inducing cell death in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • Bis(2-ethylhexyl) terephthalate
  • 4,5-Dihydroxy-1,3-benzenedisulfonic acid
  • Dichloroaniline

Uniqueness

Compared to similar compounds, (5Z)-5-[2-(2H-1,3-benzodioxol-5-yl)hydrazin-1-ylidene]-5,8-dihydroquinolin-8-one stands out due to its unique hydrazone linkage and the presence of both quinoline and benzodioxole moieties. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

5-(1,3-benzodioxol-5-yldiazenyl)quinolin-8-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11N3O3/c20-13-5-4-12(11-2-1-7-17-16(11)13)19-18-10-3-6-14-15(8-10)22-9-21-14/h1-8,20H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDZMXUBQJJRZOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)N=NC3=C4C=CC=NC4=C(C=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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